molecular formula C14H12Cl2FN3OS2 B11470371 2,2-dichloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methylcyclopropanecarboxamide

2,2-dichloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methylcyclopropanecarboxamide

Cat. No.: B11470371
M. Wt: 392.3 g/mol
InChI Key: LNAOROXHNVOTNZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methylcyclopropanecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropane ring, a thiadiazole moiety, and a fluorobenzyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methylcyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate oxidizing agent.

    Introduction of the Fluorobenzyl Group: The thiadiazole intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorobenzyl group via nucleophilic substitution.

    Formation of the Cyclopropane Carboxamide: The final step involves the reaction of the substituted thiadiazole with 2,2-dichloro-1-methylcyclopropanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atoms on the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s interactions with various biomolecules are of interest. It may serve as a probe to study enzyme functions or as a potential lead compound in drug discovery.

Medicine

The compound’s potential medicinal applications include its use as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2,2-dichloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methylcyclopropanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the fluorobenzyl group may enhance binding affinity through hydrophobic interactions. The cyclopropane ring adds rigidity to the molecule, potentially increasing its specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methylcyclopropanecarboxamide
  • 2,2-Dichloro-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methylcyclopropanecarboxamide

Uniqueness

Compared to similar compounds, 2,2-dichloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methylcyclopropanecarboxamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C14H12Cl2FN3OS2

Molecular Weight

392.3 g/mol

IUPAC Name

2,2-dichloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H12Cl2FN3OS2/c1-13(7-14(13,15)16)10(21)18-11-19-20-12(23-11)22-6-8-2-4-9(17)5-3-8/h2-5H,6-7H2,1H3,(H,18,19,21)

InChI Key

LNAOROXHNVOTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F

Origin of Product

United States

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